molecular formula C12H18N2O4S B5819635 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide CAS No. 333449-50-6

2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide

Cat. No.: B5819635
CAS No.: 333449-50-6
M. Wt: 286.35 g/mol
InChI Key: ONAANWIFJNNRFG-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of 2-methoxy-5-methylphenol, which is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group. The resulting intermediate is then subjected to further reactions to introduce the N-methylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include methylthio derivatives.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: A precursor in the synthesis of the target compound.

    Methylsulfonyl derivatives: Compounds with similar functional groups that may exhibit comparable chemical and biological properties.

Uniqueness

2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-9-5-6-11(18-3)10(7-9)14(19(4,16)17)8-12(15)13-2/h5-7H,8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAANWIFJNNRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155731
Record name 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333449-50-6
Record name 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333449-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Methoxy-5-methylphenyl)(methylsulfonyl)amino]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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